4-(2-Nitrophenyl)but-3-en-2-ol
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Overview
Description
4-(2-Nitrophenyl)but-3-en-2-ol is an organic compound with the molecular formula C10H11NO3 It is characterized by a nitrophenyl group attached to a butenol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Nitrophenyl)but-3-en-2-ol typically involves the reaction of 2-nitrobenzaldehyde with an appropriate alkene under basic conditions. One common method is the aldol condensation reaction, where 2-nitrobenzaldehyde reacts with but-3-en-2-ol in the presence of a base such as sodium hydroxide. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts, such as palladium or nickel, can enhance the reaction rate and selectivity. Additionally, solvent-free conditions or green solvents like ethanol may be employed to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(2-Nitrophenyl)but-3-en-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst, sodium borohydride (NaBH4)
Substitution: Nucleophiles like hydroxide ions (OH-), alkoxide ions (RO-)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Amines
Substitution: Various substituted aromatic compounds
Scientific Research Applications
4-(2-Nitrophenyl)but-3-en-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2-Nitrophenyl)but-3-en-2-ol involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also act as an electrophile, forming covalent bonds with nucleophilic sites in proteins and DNA.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Nitrophenyl)but-3-en-2-one
- 4-(2-Nitrophenyl)but-3-en-2-one
- 4-(3-Nitrophenyl)but-3-en-2-ol
Uniqueness
4-(2-Nitrophenyl)but-3-en-2-ol is unique due to the specific position of the nitro group on the phenyl ring, which influences its reactivity and interaction with biological targets. Compared to its isomers, this compound may exhibit different chemical and biological properties, making it valuable for specific applications.
Properties
CAS No. |
918540-65-5 |
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Molecular Formula |
C10H11NO3 |
Molecular Weight |
193.20 g/mol |
IUPAC Name |
4-(2-nitrophenyl)but-3-en-2-ol |
InChI |
InChI=1S/C10H11NO3/c1-8(12)6-7-9-4-2-3-5-10(9)11(13)14/h2-8,12H,1H3 |
InChI Key |
BUELPYMUWWPTRY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=CC1=CC=CC=C1[N+](=O)[O-])O |
Origin of Product |
United States |
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